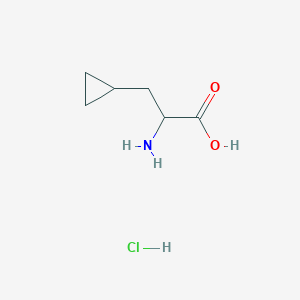
2-Amino-2-(3,4-dichlorophenyl)ethanol
Overview
Description
2-Amino-2-(3,4-dichlorophenyl)ethanol is a chemical compound that is structurally related to certain indoles and phenylethanolamines. While the provided papers do not directly discuss this compound, they offer insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 2-Amino-2-(3,4-dichlorophenyl)ethanol.
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed and involves methods that could potentially be adapted for the synthesis of 2-Amino-2-(3,4-dichlorophenyl)ethanol . The pharmacokinetics of these synthesized compounds were studied, indicating that the presence of halogen atoms in the molecules may prevent rapid metabolic inactivation .
Molecular Structure Analysis
Although the molecular structure of 2-Amino-2-(3,4-dichlorophenyl)ethanol is not directly analyzed in the provided papers, the structure of similar compounds suggests that the presence of amino and halogen groups could influence the chemical reactivity and interactions of the molecule. The structural isomers of β2 agonists discussed in the papers provide a basis for understanding how slight changes in molecular structure can significantly impact biological activity .
Chemical Reactions Analysis
The papers describe the dehydrogenation of indolines to produce 4-hydroxy- and 4-aminoindoles . This reaction, which involves heating in the presence of a dehydrating agent and a catalyst, could be relevant to the chemical reactions that 2-Amino-2-(3,4-dichlorophenyl)ethanol might undergo, particularly if it shares similar functional groups or structural features with the indolines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-(3,4-dichlorophenyl)ethanol can be inferred from the properties of structurally related compounds. For instance, the pharmacokinetic studies of the synthesized compounds reveal that the halogen atoms contribute to the stability and persistence of the compounds in biological systems, which could also be true for 2-Amino-2-(3,4-dichlorophenyl)ethanol . The solubility, reactivity, and stability of the compound would be influenced by its functional groups and overall molecular structure.
Scientific Research Applications
Synthesis and Characterization
- A study by Glushkova et al. (2020) focused on the synthesis and pharmacokinetics of compounds structurally similar to 2-Amino-2-(3,4-dichlorophenyl)ethanol. These compounds, used in β2 agonists like clenproperol and clenpenterol, showed proportional increases in maximum blood concentration with dose increases (Glushkova, Popkov, & Martsynkevich, 2020).
- Another study by Sroor (2019) involved the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, highlighting the chemical versatility of compounds related to 2-Amino-2-(3,4-dichlorophenyl)ethanol (Sroor, 2019).
Biocatalysis and Enantioselective Synthesis
- Miao et al. (2019) described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral form using a specific strain of Acinetobacter sp., achieving a high yield and enantiomeric excess. This process is crucial for the synthesis of antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).
- Wang et al. (2007) conducted a kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol via lipase-catalyzed transesterification, obtaining high enantioselectivity for the R- and S-isomers. This process is significant for producing enantiomerically pure pharmaceutical intermediates (Wang, Li, Liu, & Zhang, 2007).
Pharmacological Applications
- Wu et al. (2004) identified a compound structurally related to 2-Amino-2-(3,4-dichlorophenyl)ethanol, which showed promise as an anticancer agent due to its ability to induce apoptosis more effectively in cancer cells compared to normal cells (Wu, Zhu, Gu, Zhang, Teraishi, Davis, Jacob, & Fang, 2004).
Miscellaneous Applications
- Research by Ni, Zhang, and Sun (2012) showed the use of Candida ontarioensis for the biocatalytic production of a chiral intermediate useful in the synthesis of β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).
- The work by Wang, Li, and Li (2007) on the solubility of a structurally related compound in various organic solvents provides crucial data for the purification process in pharmaceutical production (Wang, Li, & Li, 2007).
properties
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGOSJYDNZVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297598 | |
| Record name | β-Amino-3,4-dichlorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,4-dichlorophenyl)ethanol | |
CAS RN |
188586-38-1 | |
| Record name | β-Amino-3,4-dichlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188586-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Amino-3,4-dichlorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)

![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)




